![molecular formula C18H24BrNO2 B13973690 Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both bromomethyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the carboxylate ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The bromomethyl group can be introduced using bromomethylation reagents like bromoform or dibromomethane under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups, such as converting the bromomethyl group to a hydroxymethyl group.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted spirocyclic compounds.
Oxidation: Formation of hydroxymethyl derivatives.
Reduction: Formation of methyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a building block for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromomethyl group can form covalent bonds with biological targets, leading to the inhibition or activation of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
- Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 8-Benzyl-2,8-diazaspiro[4.5]decane
Comparison: Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to similar compounds. This allows for a broader range of chemical transformations and applications. The spirocyclic structure also provides a rigid framework that can influence the compound’s biological activity and stability.
Propriétés
Formule moléculaire |
C18H24BrNO2 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H24BrNO2/c19-12-15-6-8-18(9-7-15)10-11-20(14-18)17(21)22-13-16-4-2-1-3-5-16/h1-5,15H,6-14H2 |
Clé InChI |
MLPWQZSXPYJDDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CBr)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


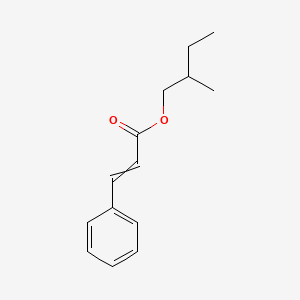
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
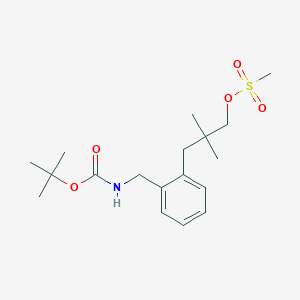
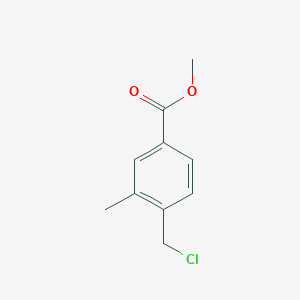
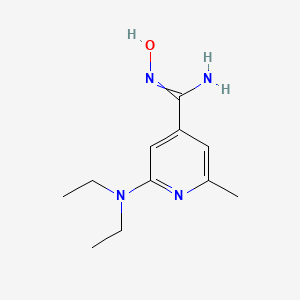


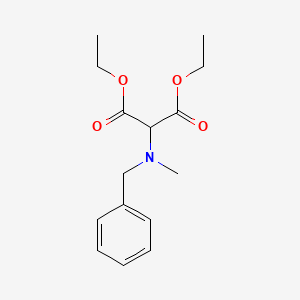
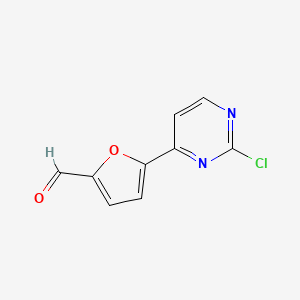
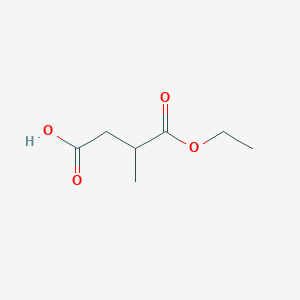
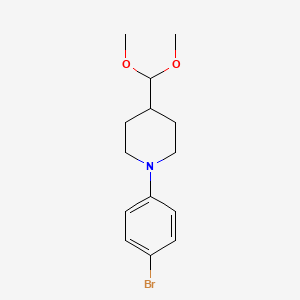
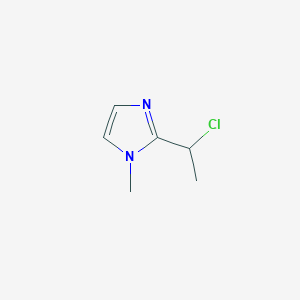
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

